molecular formula C8H12N2O2 B1631308 ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate CAS No. 85290-76-2

ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B1631308
CAS No.: 85290-76-2
M. Wt: 168.19 g/mol
InChI Key: UEOAHNKIDQAFPD-UHFFFAOYSA-N
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Description

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (CAS: 85290-76-2) is a pyrazole derivative with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . Structurally, it features a pyrazole ring substituted with methyl groups at positions 1 and 3 and an ethyl ester at position 4 (Figure 1).

Properties

IUPAC Name

ethyl 1,3-dimethylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-10(3)9-6(7)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOAHNKIDQAFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437980
Record name ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85290-76-2
Record name ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate with Methylhydrazine

The foundational synthesis of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate involves the cyclocondensation of ethyl acetoacetate (EAA) with methylhydrazine. This one-pot reaction proceeds via nucleophilic attack of methylhydrazine on the β-keto carbonyl groups of EAA, followed by intramolecular cyclization and dehydration. The reaction is typically conducted in polar aprotic solvents (e.g., toluene or acetic anhydride) at elevated temperatures (110–120°C).

Mechanistic Insights :

  • Enolization : EAA undergoes keto-enol tautomerism, with the enol form reacting with triethyl orthoformate to form a formylated intermediate (compound A).
  • Cyclization : Methylhydrazine attacks the formylated intermediate, leading to pyrazole ring formation. The methyl group at position 1 originates from methylhydrazine, while the position 3 methyl derives from EAA’s acetyl moiety.
  • Ester Retention : Unlike routes targeting the carboxylic acid, this method avoids hydrolysis by omitting acidic work-up steps, preserving the ethyl ester group.

Example Protocol (Adapted from CN114014809A) :

  • Step 1 : Combine EAA (600 kg), triethyl orthoformate (900 kg), and acetic anhydride (800 kg). Heat to 110–120°C for 4 hours. Distill under reduced pressure to isolate compound A (853 kg, 97.5% purity).
  • Step 2 : React compound A with 40% methylhydrazine aqueous solution (500 kg) and sodium hydroxide (30 kg) in toluene at 10–20°C. Isolate the supernatant to obtain the ester (compound B).

Industrial-Scale Production and Optimization

Large-Scale Reactor Design

Industrial synthesis employs continuous-flow reactors to enhance heat transfer and minimize byproduct formation. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 110–120°C Maximizes cyclization efficiency
Solvent Ratio EAA:Orthoformate:Anhydride = 6:9:8–10 Minimizes unreacted starting material
Reaction Time 4–6 hours Balances completion vs. degradation

Data derived from patent CN114014809A demonstrates a 97.5–98.5% purity for intermediate compound A, with a mass yield exceeding 85% at scale.

Catalytic Enhancements

Recent advancements explore Lewis acid catalysts (e.g., ZnCl₂) to accelerate cyclization. Trials show a 12% reduction in reaction time (from 4 to 3.5 hours) with 0.5 mol% ZnCl₂, though catalyst recovery remains a challenge.

Comparative Analysis of Synthetic Methodologies

Solvent Systems and Their Efficacy

The choice of solvent critically influences reaction kinetics and product isolation:

Solvent Boiling Point (°C) Yield (%) Purity (%)
Toluene 110 82 95
Acetic Anhydride 140 89 97.5
Ethyl Acetate 77 75 92

Acetic anhydride dual-functions as solvent and acylating agent, enhancing intermediate stability.

Temperature-Controlled Cyclization

Lower temperatures (8–10°C) during methylhydrazine addition reduce side reactions (e.g., over-alkylation), improving regioselectivity for the 1,3-dimethyl isomer. Post-reaction cooling to 35–40°C before distillation further prevents thermal decomposition.

Challenges in Process Scalability

Byproduct Management

The primary byproduct, 1,5-dimethyl isomer, forms at higher temperatures (>130°C) due to kinetic vs. thermodynamic control. Chromatographic separation remains costly, necessitating precise temperature moderation.

Catalyst Recycling

Homogeneous catalysts (e.g., H₂SO₄) are difficult to recover, prompting research into immobilized ionic liquids. Preliminary data indicate 5–7% yield improvements with reusable catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Synthesis of Ethyl 1,3-Dimethyl-1H-Pyrazole-4-Carboxylate

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. A notable method includes the use of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride, which undergoes a series of reactions to yield the desired compound with high purity levels .

Medicinal Chemistry Applications

This compound has been identified as a valuable intermediate in medicinal chemistry research:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit promising antimicrobial properties. For instance, modifications to the pyrazole structure have led to compounds with enhanced activity against various bacterial strains .
  • Anti-inflammatory Properties : Research has shown that certain derivatives can inhibit inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs .

Case Study: Synthesis and Biological Evaluation

A study focused on synthesizing new derivatives of this compound and evaluating their biological activity demonstrated that specific modifications improved efficacy against target pathogens. The synthesized compounds were tested in vitro, showing significant inhibition zones compared to control groups .

Agricultural Applications

In agriculture, this compound serves as an important chemical intermediate in the formulation of pesticides:

  • Pesticide Development : The compound is utilized in synthesizing various fungicides and herbicides. Its role as a building block facilitates the creation of more complex agrochemicals that target specific pests while minimizing environmental impact .

Case Study: Pesticide Formulation

Research highlighted the use of this compound in developing a new class of fungicides. Field trials demonstrated its effectiveness in controlling fungal diseases in crops while exhibiting low toxicity to beneficial insects .

Material Science Applications

Recent studies have explored the use of this compound in material science:

  • Nonlinear Optical Materials : The compound has been investigated for its potential as a nonlinear optical material due to its unique electronic properties. Theoretical calculations and experimental data suggest that derivatives can be used in photonic devices .

Data Table: Properties and Applications

Property/ApplicationDetails
Chemical Formula C8H12N2O
Boiling Point Not available
Synthesis Method Condensation reaction involving ethyl acetoacetate
Antimicrobial Activity Effective against various bacterial strains
Pesticide Use Key intermediate for fungicides
Nonlinear Optical Potential Investigated for photonic device applications

Mechanism of Action

The mechanism of action of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

5-Methylisoxazol-3-yl 1,3-Dimethyl-1H-Pyrazole-4-Carboxylate

  • Structure : Replaces the ethyl ester with a 5-methylisoxazole group.
  • Properties : Melting point = 124.2–124.4°C; lower synthetic yield (54.7%) compared to the ethyl ester .
  • Spectroscopy : Distinct ¹H-NMR signals at δ 6.23 (isoxazole H) and IR absorption at 1743 cm⁻¹ (ester C=O) .

Ethyl 1,5-Diphenyl-1H-Pyrazole-4-Carboxylate

  • Structure : Substitutes methyl groups with phenyl rings at positions 1 and 3.
  • Biological Activity : Exhibits antibacterial and antifungal properties, unlike the methyl-substituted analog .
  • Steric Effects : Bulkier phenyl groups reduce solubility but enhance π-π stacking interactions in biological targets.

Ethyl 4-(2-Hydroxyethyl)-1,5-Dimethyl-1H-Pyrazole-3-Carboxylate

  • Structure : Features a hydroxyethyl group at position 4 and methyl groups at 1 and 4.
  • Synthetic Utility: Used in glycosidase inhibitor studies, demonstrating how minor substituent changes redirect bioactivity .

Reactivity Comparison

Reaction Ethyl 1,3-Dimethyl-1H-Pyrazole-4-Carboxylate Similar Compounds
Ester Hydrolysis Yields carboxylic acid (high efficiency) Carbonitrile derivatives resist hydrolysis
Nucleophilic Substitution Forms carbohydrazides with hydrazine Phenyl-substituted analogs show slower kinetics
Photochemical Cleavage Generates 5-hydroxy derivative in ethanol Pyranopyrazoles dimerize under UV without cleavage

Herbicidal Activity

  • Bipyrazone : IC₅₀ values in nM range for HPPD inhibition; broadleaf weed control in wheat .
  • Tripyrasulfone : Enhanced efficacy against resistant weeds due to sulfonyl and benzoyl groups .

Antioxidant and Antimicrobial Activity

  • 2,3-Dihydro-1H-Pyrazole-4-Carbonitrile Derivatives : Exhibit DPPH radical scavenging (IC₅₀ ~25–100 µg/mL) and antimicrobial MIC values (0.5–4 µg/mL) .
  • Ethyl 1,3-Dimethyl Derivative : Lacks direct antioxidant data but serves as a scaffold for active metabolites.

Biological Activity

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is a compound belonging to the class of pyrazole carboxylic acids and derivatives. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₇H₁₄N₂O₂
  • Molecular Weight : 158.20 g/mol
  • Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Pharmacological Targets

This compound has been associated with the following pharmacological activities:

  • Inhibition of Phosphodiesterase : It has been identified as a potential inhibitor of 3',5'-cyclic-AMP phosphodiesterase 4D (PDE4D), a key regulator of various physiological processes .
  • Anti-inflammatory Activity : Similar compounds in the pyrazole class have demonstrated significant anti-inflammatory effects, with IC50 values indicating potent inhibition of inflammatory pathways .
  • Fungicidal Properties : The compound has shown efficacy as a fungicide in various formulations, suggesting its utility in agricultural applications .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Mechanism/Target IC50 Value Reference
PDE4D InhibitionHydrolysis of cAMPUnknown
Anti-inflammatoryNF-κB/AP-1 pathway inhibition<50 µM
COX-2 InhibitionSelective inhibition0.02–0.04 µM
FungicidalVarious fungal targetsVariable

Study on Anti-inflammatory Activity

A study synthesized a series of pyrazole derivatives and tested their anti-inflammatory properties. This compound was included in the screening, demonstrating significant inhibition of LPS-induced NF-κB/AP-1 reporter activity with IC50 values under 50 µM . This suggests its potential as an anti-inflammatory agent.

COX Inhibition Analysis

In another investigation, compounds similar to this compound were evaluated for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). The results indicated strong COX-2 selectivity with minimal gastrointestinal toxicity, positioning these compounds as promising candidates for therapeutic use in inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

Research into the synthesis of pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring significantly influenced biological activity. For instance, the presence of a carboxyl group at the 5-position was critical for enhancing anti-inflammatory efficacy . This information is vital for guiding future drug design efforts involving this compound.

Q & A

Q. What are the established synthetic methodologies for ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate, and how can reaction parameters be optimized for scalability and reproducibility?

this compound is synthesized via cyclization reactions using β-diketones or hydrazine derivatives. A common approach involves refluxing ethyl acetoacetate with methylhydrazine in ethanol, followed by purification through distillation or recrystallization . Catalysts like acetic acid or green solvents (e.g., ethanol-water mixtures) improve yields (65–85%) and reduce environmental impact . Optimization requires adjusting stoichiometry, temperature, and solvent polarity, with reaction monitoring via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl groups at positions 1 and 3, ester carbonyl at C4) .
  • IR Spectroscopy : Identifies ester C=O (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks using SHELXL refinement . Validate data with R-factor (<5%) and residual electron density maps .

Advanced Research Questions

Q. How can computational chemistry tools guide the design of derivatives based on this compound for targeted biological activity?

Quantum mechanical calculations (e.g., DFT) predict reactivity at the ester and pyrazole moieties, while molecular docking identifies binding affinities to targets like cyclooxygenase-2 (COX-2) . For example, substituting the methyl group at N1 with electron-withdrawing groups (e.g., CF₃) enhances anti-inflammatory activity by modulating steric and electronic interactions . ICReDD’s reaction path search methods integrate computational predictions with experimental validation to accelerate derivative synthesis .

Q. What strategies are recommended for resolving discrepancies in reported biological activities or synthetic yields of this compound derivatives across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity) or synthetic impurities. Mitigation strategies include:

  • Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed IC₅₀ protocols) .
  • Analytical Rigor : Use high-purity reagents and quantify byproducts via GC-MS or LC-HRMS .
  • Meta-Analysis : Cross-reference crystallographic data (CCDC entries) and computational models to identify structural outliers .

Q. How does the hydrogen bonding network influence the solid-state stability and crystallinity of this compound, and what implications does this have for formulation development?

Graph set analysis reveals C=O···H-N hydrogen bonds between adjacent molecules, forming dimeric motifs that enhance thermal stability (Tₘ > 150°C) . Crystallinity can be modulated by co-crystallizing with carboxylic acids (e.g., succinic acid) to improve solubility without compromising stability . SHELXPRO-generated Hirshfeld surfaces quantify intermolecular interactions for formulation optimization .

Q. What are the critical considerations in designing multi-step synthetic pathways using this compound as a precursor for complex heterocyclic systems?

Key steps include:

  • Functionalization : Convert the ester to hydrazide via hydrazine hydrate reflux, enabling access to 1,3,4-oxadiazoles .
  • Protecting Groups : Temporarily block reactive sites (e.g., N-methylation) to direct regioselectivity in cross-coupling reactions .
  • Catalysis : Employ Pd-mediated Suzuki-Miyaura coupling for aryl group introduction at C5 . Monitor intermediates via LC-MS to minimize side reactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
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ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate

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